REACTION_CXSMILES
|
[CH2:1]([N-]CC)C.[Li+].[C:7]([O:11][C:12]1[CH:17]=[C:16]([F:18])[N:15]=[C:14]([F:19])[C:13]=1[F:20])([CH3:10])([CH3:9])[CH3:8].CI>C1COCC1>[C:7]([O:11][C:12]1[C:17]([CH3:1])=[C:16]([F:18])[N:15]=[C:14]([F:19])[C:13]=1[F:20])([CH3:10])([CH3:8])[CH3:9] |f:0.1|
|
Name
|
|
Quantity
|
58.21 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[N-]CC.[Li+]
|
Name
|
4-t-butoxy-2,3,6-trifluoropyridine
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=C(C(=NC(=C1)F)F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 50 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with hexane
|
Type
|
WASH
|
Details
|
the extracts washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=C(C(=NC(=C1C)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |